3-((2S,4S)-4-Mercapto-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid
Overview
Description
3-((2S,4S)-4-Mercapto-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid is a complex organic compound characterized by its intricate molecular structure. It features a pyrrolidine ring, a mercapto group, and a benzoic acid moiety, making it a subject of interest in various fields of chemical and biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-((2S,4S)-4-Mercapto-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid involves multi-step synthesis. One common route involves:
Starting Materials: : Utilization of readily available compounds such as 4-nitrobenzyl alcohol, pyrrolidine derivatives, and benzoic acid.
Reaction Conditions: : These reactions generally require precise control of temperature and pH. The initial steps might involve esterification reactions, followed by selective reduction and coupling reactions.
Industrial Production Methods: Industrial synthesis scales up these methods with modifications to improve yield and purity. Automation and continuous flow systems may be employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: This compound participates in various chemical reactions, including:
Oxidation: : It can undergo oxidation, especially at the mercapto group, to form disulfides.
Reduction: : The nitro group in its structure can be reduced to an amine under suitable conditions.
Substitution: : The benzyl group attached to the pyrrolidine ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Typically requires oxidizing agents such as hydrogen peroxide or iodine.
Reduction: : Common reducing agents include hydrogen gas with a metal catalyst or lithium aluminum hydride.
Substitution: : Uses various nucleophiles under controlled acidic or basic conditions.
Major Products
Disulfide derivatives: : From oxidation.
Aminobenzyl derivatives: : From reduction.
Substituted benzoic acid derivatives: : From substitution reactions.
Chemistry
Catalysis: : As a ligand in catalytic systems due to its ability to coordinate with metals.
Biology
Enzyme Inhibition: : As a potential inhibitor of certain enzymes due to its structural similarity to enzyme substrates.
Medicine
Pharmacology: : As a lead compound in drug design for targeting specific molecular pathways.
Industry
Material Science: : In the development of novel polymers and materials with specific mechanical properties.
Mechanism of Action
This compound's effects are mediated through its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or metal ions.
Pathways Involved: : Can alter enzymatic activities or modulate receptor functions, leading to changes in cellular processes.
Comparison with Similar Compounds
Compared to other compounds like 4-nitrobenzoic acid and pyrrolidine derivatives, 3-((2S,4S)-4-Mercapto-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid stands out due to its:
Unique Functional Groups: : The combination of mercapto, nitrobenzyl, and pyrrolidine groups.
Versatility in Reactions: : Undergoes a broader range of chemical transformations.
Similar Compounds
4-nitrobenzoic acid
Pyrrolidine-2-carboxylic acid derivatives
Mercapto-substituted benzoic acids
This intricate and fascinating compound plays a significant role in advancing research across various disciplines, showcasing the profound impact of chemical innovation on scientific and industrial progress.
Properties
IUPAC Name |
3-[[(2S,4S)-1-[(4-nitrophenyl)methoxycarbonyl]-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O7S/c24-18(21-14-3-1-2-13(8-14)19(25)26)17-9-16(31)10-22(17)20(27)30-11-12-4-6-15(7-5-12)23(28)29/h1-8,16-17,31H,9-11H2,(H,21,24)(H,25,26)/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQKWWOSWDCUMA-IRXDYDNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)NC2=CC=CC(=C2)C(=O)O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)NC2=CC=CC(=C2)C(=O)O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201110222 | |
Record name | 1-[(4-Nitrophenyl)methyl] (2S,4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201110222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202467-69-4 | |
Record name | 1-[(4-Nitrophenyl)methyl] (2S,4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202467-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Nitrophenyl)methyl] (2S,4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201110222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-[(4-nitrophenyl)methyl] ester, (2S,4S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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